molecular formula C17H18Cl2N4O3 B12584090 N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide CAS No. 642084-65-9

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide

Cat. No.: B12584090
CAS No.: 642084-65-9
M. Wt: 397.3 g/mol
InChI Key: YUEDATPCKSHPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide is a synthetic small molecule featuring a pyrazine core substituted at the 5-position with a (2,6-dichlorophenyl)methoxy group and at the 2-position with a morpholin-4-yl-acetamide side chain.

Properties

CAS No.

642084-65-9

Molecular Formula

C17H18Cl2N4O3

Molecular Weight

397.3 g/mol

IUPAC Name

N-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C17H18Cl2N4O3/c18-13-2-1-3-14(19)12(13)11-26-17-9-20-15(8-21-17)22-16(24)10-23-4-6-25-7-5-23/h1-3,8-9H,4-7,10-11H2,(H,20,22,24)

InChI Key

YUEDATPCKSHPAW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CN=C(C=N2)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction between appropriate precursors.

    Substitution with Dichlorophenyl Group: The pyrazine ring is then substituted with a dichlorophenyl group using a halogenation reaction.

    Attachment of Morpholinylacetamide Moiety: The final step involves the attachment of the morpholinylacetamide moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, we compare this compound with structurally related molecules from the literature.

Key Structural Analogues

Compound A : 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide
  • Core Structure : Pyrazine linked to a sulfanyl-acetamide group.
  • Substituents :
    • 5-position: Diphenylmethyl-substituted oxadiazole.
    • Acetamide side chain: Sulfur atom bridging to oxadiazole.
  • Functional Impact: The sulfanyl group may reduce solubility compared to morpholine.
Compound B : N-(2-Thiolethyl)-2-(2-(N'-(2,6-dichlorophenyl)amino)phenyl)acetamide
  • Core Structure : Phenylacetamide with a thiolethyl side chain.
  • Substituents: Dichlorophenylamino group on the phenyl ring. Thiolethyl (-SCH2CH2NH-) group.
  • Functional Impact: Thiolethyl may enhance metabolic stability via sulfur-mediated resistance to oxidation. Dichlorophenylamino offers a planar aromatic system for π-π stacking.

Comparative Data Table

Feature Target Compound Compound A Compound B
Core Structure Pyrazine Pyrazine + oxadiazole Phenylacetamide
5-Position Substituent (2,6-Dichlorophenyl)methoxy Diphenylmethyl-oxadiazole N/A (phenyl ring substituted)
Side Chain Morpholin-4-yl-acetamide Sulfanyl-acetamide Thiolethyl-acetamide
Key Functional Groups Morpholine, dichlorophenyl Oxadiazole, sulfanyl Thiolethyl, dichlorophenylamino
Hypothesized Solubility Moderate-High (polar morpholine) Low (sulfanyl, bulky substituent) Moderate (thiolethyl polarity)
Lipophilicity (logP)* ~3.5 (estimated) ~4.2 (estimated) ~3.8 (estimated)
Potential Bioactivity Kinase inhibition (speculative) Unknown (limited data) Gene-chemical interactions

*Estimated using fragment-based calculations (e.g., Moriguchi logP).

Critical Analysis of Structural Differences

Morpholine vs. Sulfanyl/Thiolethyl Groups :

  • The morpholine ring in the target compound provides a rigid, polar structure that improves water solubility compared to the sulfanyl group in Compound A or the flexible thiolethyl in Compound B. This may enhance oral bioavailability .

The target compound’s morpholine and pyrazine core may favor kinase or GPCR targeting.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.